 
                            Hypertensinogen is a plasma globulin [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] that serves as the substrate for the enzyme renin [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is a key component of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance [, , , ]. Hypertensinogen is primarily synthesized in the liver [, , ] and belongs to the α2-globulin fraction of plasma proteins [, , ].
The primary chemical reaction involving hypertensinogen is its enzymatic cleavage by renin [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This reaction releases the vasoactive peptide angiotensin I [, , , , , , , , , , , , , , ], which is subsequently converted to the more potent vasoconstrictor angiotensin II [, , , ] by angiotensin-converting enzyme (ACE).
Studies have shown that the reaction between renin and hypertensinogen can be influenced by various factors such as pregnancy [, , ], nephrectomy [], and the presence of specific inhibitors [, , ].
Hypertensinogen itself does not have a direct biological effect [, ]. Its primary function is to serve as the precursor for angiotensin I [, , , , , , , , , , , , , , ]. The generation of angiotensin I, and subsequently angiotensin II [, , , ], is the key mechanism by which the renin-angiotensin system (RAS) exerts its effects on blood pressure and fluid homeostasis [, , , ].
Angiotensinogen’s primary function is to serve as a template for sequential proteolytic cleavage, generating bioactive angiotensin peptides:
Table 1: Bioactive Peptides Derived from Angiotensinogen Proteolysis
| Peptide | Amino Acid Sequence | Generating Enzyme | Primary Receptor | Physiological Action | 
|---|---|---|---|---|
| Angiotensin I | DRVYIHPFHL | Renin | – | Inactive precursor | 
| Angiotensin II | DRVYIHPF | ACE | AT₁R, AT₂R | Vasoconstriction, aldosterone release | 
| Angiotensin III | RVYIHPF | Aminopeptidase A | AT₁R | Adrenocortical stimulation | 
| Angiotensin IV | VYIHPF | Aminopeptidase N | IRAP | Cognitive modulation | 
| Angiotensin-(1-7) | DRVYIHP | ACE2 | MasR | Vasodilation, anti-fibrotic | 
Angiotensinogen production is transcriptionally and post-transcriptionally regulated by diverse physiological cues:
Table 2: Transcriptional Regulators of Hepatic Angiotensinogen Synthesis
| Regulatory Factor | Mechanism | Effect on AGT Levels | Pathophysiological Context | 
|---|---|---|---|
| Glucocorticoids | GRE binding in AGT promoter | ↑ 2–3 fold | Stress-induced hypertension | 
| Estrogen | ERα-mediated transcriptional activation | ↑ 30–40% (higher in ♀) | Pregnancy, oral contraceptive use | 
| IL-6 | STAT3 phosphorylation/JAK2 pathway | ↑ 50–70% | Inflammation, metabolic syndrome | 
| Angiotensin II | AT₁R/NF-κB-dependent feedback | ↑ 25% | Chronic RAAS activation | 
| Insulin | FOXO1 inhibition | ↑ 20–30% | Insulin resistance, type 2 diabetes | 
Angiotensinogen integrates into dynamic feedback circuits that stabilize arterial pressure:
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1